3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide
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Description
3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.11471265 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds, similar in structure to the compound of interest, were structurally characterized by X-ray single crystal diffraction, and their electronic structures were evaluated using quantum-chemical calculations, indicating their potential for further chemical and physical studies (Rublova et al., 2017).
Photodynamic Therapy Applications
- Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield. Such compounds exhibit promising properties for photodynamic therapy applications in cancer treatment, showcasing the therapeutic potential of benzenesulfonamide derivatives in medical research (Pişkin et al., 2020).
Enzyme Inhibition and Antimicrobial Activity
- Novel triazepines, pyrimidines, and azoles were synthesized from 4-toluenesulfonamide, demonstrating significant antifungal activity. Such findings suggest the utility of sulfonamide derivatives in developing new antimicrobial agents, which could lead to advancements in combating resistant microbial strains (Khodairy et al., 2016).
Carbonic Anhydrase Inhibitors
- Research into benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety tested as inhibitors for human carbonic anhydrase isoforms revealed that such compounds can be highly selective towards specific CA isoforms. This selectivity is crucial for developing therapeutic agents targeting diseases involving carbonic anhydrases, such as glaucoma and edema (Vaškevičienė et al., 2019).
Antimicrobial and Antioxidant Activities
- Synthesis and biological evaluation of pyrazole-based sulfonamide derivatives showed significant antimicrobial and antioxidant activities. These activities highlight the compound's potential for developing new therapeutic agents with dual functionalities, addressing the need for compounds that can combat microbial infections and oxidative stress simultaneously (Badgujar et al., 2017).
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-4-10-18(12-14(13)2)26(23,24)22-16-6-8-17(9-7-16)25-19-11-5-15(3)20-21-19/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOCXEXFIHAFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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